5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine

Lipophilicity Drug Design Pharmacokinetics

5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS 1523400-42-1) is a highly substituted heterocyclic compound belonging to the isoxazol-3-amine class. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 1523400-42-1
Cat. No. B1492981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine
CAS1523400-42-1
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCCC1=C(ON=C1N)C2CCCCC2
InChIInChI=1S/C12H20N2O/c1-2-6-10-11(15-14-12(10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H2,13,14)
InChIKeyTUAKDLDSXULGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS 1523400-42-1): A Specialized Isoxazol-3-amine Building Block for Advanced Synthesis


5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS 1523400-42-1) is a highly substituted heterocyclic compound belonging to the isoxazol-3-amine class . Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol . The compound is characterized by a cyclohexyl ring at the 5-position and a propyl chain at the 4-position of the isoxazole core . It is commercially available as a research chemical, typically with a purity of ≥95% , and is offered by multiple chemical suppliers for use as a synthetic building block, pharmaceutical intermediate, or reference standard .

Why 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine Cannot Be Replaced by Common Isoxazole Analogs


The 1,2-oxazol-3-amine scaffold is a privileged structure in medicinal chemistry, but its physicochemical and potential biological properties are exquisitely sensitive to substitution patterns [1]. Substituting 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine with a simpler analog like 5-cyclohexylisoxazol-3-amine (CAS 119409-94-8) or 4-propylisoxazol-3-amine (CAS 1514704-69-8) results in a profound change in lipophilicity, steric bulk, and hydrogen-bonding capacity, as quantified in the following evidence . These differences directly impact solubility, membrane permeability, metabolic stability, and target engagement, making the compounds non-interchangeable in any application where structure-activity relationships (SAR) are critical [2].

Quantitative Differentiation of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine: A Data-Driven Guide for Procurement


Lipophilicity (LogP) Enhancement: A 2.1- to 2.6-Unit Increase Over Common Isoxazole Analogs

The calculated octanol-water partition coefficient (LogP) for 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine is 3.46, a value that places it in a significantly more lipophilic regime compared to its mono-substituted analogs . This is quantified by direct comparison to 5-cyclohexylisoxazol-3-amine (LogP = 1.32) and 4-propylisoxazol-3-amine (LogP ~0.84) . The difference of over two log units corresponds to a theoretical 100- to 400-fold higher octanol-water partition coefficient, which is a primary determinant of passive membrane permeability and distribution volume.

Lipophilicity Drug Design Pharmacokinetics

Increased Molecular Weight and Steric Bulk: Impact on Target Selectivity and Metabolic Stability

With a molecular weight of 208.30 g/mol, 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine is significantly larger than its common analogs: 5-cyclohexylisoxazol-3-amine (166.22 g/mol) and 4-propylisoxazol-3-amine (126.16 g/mol) . This increase is due to the presence of both the cyclohexyl and propyl substituents on the isoxazole core. The added steric bulk, particularly from the cyclohexyl ring, can limit metabolic access by cytochrome P450 enzymes, potentially increasing metabolic stability compared to smaller, more flexible analogs [1].

Molecular Weight Steric Bulk Metabolic Stability

Vendor-Specified Purity and Storage Conditions: Ensuring Reproducibility in Experimental Workflows

Commercial suppliers of 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine, including Fluorochem and ChemScene, specify a minimum purity of ≥95% and recommend storage at 2-8°C in a sealed, dry environment . This level of purity is sufficient for most research applications as a building block or intermediate. Adherence to these specific storage conditions is critical for maintaining compound integrity and ensuring experimental reproducibility, as degradation or hydration could introduce confounding variables.

Purity Storage Reproducibility

Optimal Research and Industrial Use Cases for 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine


Synthesis of Novel CNS-Penetrant Isoxazole-Based Probes

The high calculated LogP of 3.46 positions this compound as an ideal starting point for designing brain-penetrant molecules . Its enhanced lipophilicity, relative to common isoxazole analogs, is a key attribute for crossing the blood-brain barrier (BBB) [1]. Researchers can utilize this scaffold to synthesize and evaluate novel chemical probes targeting central nervous system (CNS) enzymes or receptors, where passive permeability is a prerequisite.

Metabolic Stability Assessment in Cytochrome P450 Assays

The combined steric bulk of the cyclohexyl and propyl groups makes this compound a valuable tool in structure-metabolism relationship studies [2]. It can serve as a positive control or a 'shielded' comparator in microsomal or hepatocyte stability assays to quantify the impact of steric hindrance on the metabolic degradation of the isoxazole core, providing direct, comparative data against less hindered analogs.

Development of High-Purity Synthetic Intermediates for Parallel Libraries

With a defined purity specification (≥95%) and established storage conditions (2-8°C, dry), this compound is a reliable building block for generating diverse chemical libraries through parallel synthesis . The primary amine at the 3-position is a versatile synthetic handle for amide coupling, reductive amination, or urea formation, enabling the rapid exploration of structure-activity relationships (SAR) around a lipophilic isoxazole core.

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